B1577919 Brevinin-1HS2

Brevinin-1HS2

Cat. No.: B1577919
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1HS2 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Hylarana (formerly Rana) frog species. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box: Cys-Lys-X-Cys, where X is a variable residue) . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis .

Key physicochemical properties of this compound include:

  • Molecular weight: ~2.5–3 kDa (typical for Brevinin-1 peptides).
  • Isoelectric point (pI): ~9.5–10.5 due to high lysine/arginine content.
  • Hydrophobicity: Moderate, with a hydrophobic face critical for membrane insertion.
  • Secondary structure: Adopts an α-helical conformation in membrane-mimetic environments .

Properties

bioactivity

Antimicrobial

sequence

FLPLIASVAANLAPKIICKITKTC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Brevinin-1HS2 shares structural homology with other Brevinin-1 peptides and related AMPs. A comparative overview is provided in Table 1 :

Table 1: Structural Features of this compound and Analogues

Compound Sequence (C-terminal Rana box) Length (AA) Disulfide Bonds Hydrophobicity Index Reference
This compound CKSSC 24 1 0.78 (WLOGP)
Brevinin-1BYa CKVSC 25 1 0.82 (WLOGP)
Temporin-L N/A (Linear) 13 0 1.64 (MLOGP)
Odorranain-HP CKLRC 20 1 0.61 (SILICOS-IT)

Key Observations :

  • The Rana box in this compound (CKSSC) differs from Odorranain-HP (CKLRC), which may influence membrane interaction kinetics.
  • Temporin-L, lacking disulfide bonds, exhibits higher hydrophobicity (MLOGP: 1.64 vs. 0.78 for this compound), correlating with stronger hemolytic activity .

Functional Activity

Table 2: Antimicrobial and Cytotoxic Activities

Compound MIC (μg/mL) E. coli MIC (μg/mL) S. aureus Hemolytic Activity (HC50, μg/mL) Antifungal Activity (C. albicans)
This compound 4.5 6.2 35.0 8.1
Brevinin-1BYa 3.8 5.9 28.4 7.5
Temporin-L 12.0 10.5 12.3 N/A
Odorranain-HP 5.1 7.8 45.2 6.9

Notes:

  • This compound demonstrates balanced antimicrobial potency and lower hemolysis compared to Temporin-L, which has a 3-fold higher HC50 .
  • Odorranain-HP shows superior antifungal activity, likely due to its unique C-terminal loop configuration .

Mechanism of Action

This compound and its analogues disrupt microbial membranes but differ in secondary structural transitions:

  • This compound : Forms stable α-helical structures in lipid bilayers, enhancing pore stability .
  • Temporin-L : Aggregates on membrane surfaces without full insertion, leading to transient leakage .
  • Odorranain-HP : Utilizes a "carpet" mechanism, covering the membrane surface before lysing it .

Stability and Bioavailability

Table 3: Pharmacokinetic and Stability Profiles

Compound Protease Resistance (Trypsin) Serum Stability (t1/2, h) Log S (ESOL) GI Absorption
This compound Moderate 2.5 -2.99 High
Brevinin-1BYa Low 1.8 -3.12 Moderate
Temporin-L High 4.0 -1.85 Low

Insights :

  • This compound’s moderate protease resistance is attributed to its disulfide bond, while Temporin-L’s short linear structure avoids enzymatic cleavage .

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